5-氨基-6-氯烟酸

描述

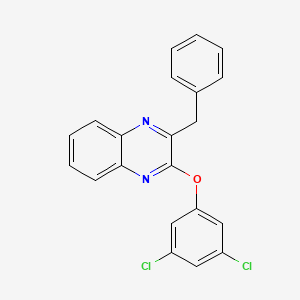

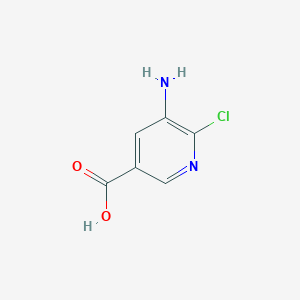

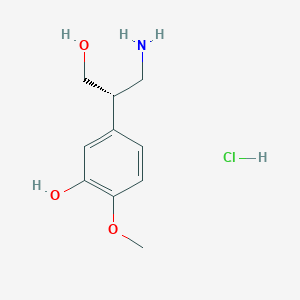

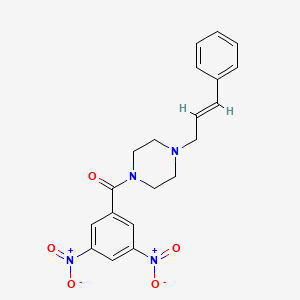

5-Amino-6-chloronicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid . It is a solid compound and its molecular weight is 172.57 . The IUPAC name for this compound is 5-amino-6-chloronicotinic acid .

Molecular Structure Analysis

The molecular structure of 5-Amino-6-chloronicotinic acid consists of 16 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

5-Amino-6-chloronicotinic acid is a solid compound . It has a molecular weight of 172.57 . The compound contains a total of 16 atoms, including 5 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .科学研究应用

1. 环境生物降解

5-氨基-6-氯烟酸参与了某些细菌的生物降解过程。来自Bradyrhizobiaceae家族的细菌SG-6C菌株可以水解脱氯6-氯烟酸为6-羟基烟酸,然后通过烟酸途径代谢(Shettigar et al., 2012)。

2. 电催化合成

已经探索了6-氨基烟酸的电合成,这是一种结构类似的化合物。这涉及到卤代物(如2-氨基-5-溴和2-氨基-5-氯吡啶)的电化学还原,这个过程在某些电极(如银)的辅助下,在温和条件下进行(Gennaro et al., 2004)。

3. 制药化合物的合成

该化合物在合成新型NK1受体拮抗剂方面发挥作用,这些拮抗剂在制药中使用。该过程涉及选择性的1,4-Grignard加成/氧化序列到6-氯烟酸或其衍生物(Hoffmann-Emery et al., 2006)。

4. 分子结构和光谱学

对6-氯烟酸(与5-氨基-6-氯烟酸密切相关)的研究提供了关于其分子结构、红外和拉曼光谱的见解。这样的研究有助于理解这些化合物的物理和化学性质(Karabacak & Kurt, 2008)。

5. 荧光极化免疫分析

已经研究了对新烟碱类杀虫剂的主要代谢产物6-氯烟酸进行荧光极化免疫分析的开发。这对于在农业、环境和生物样本中进行快速筛查具有重要意义(Shim et al., 2009)。

6. 固液平衡行为

对6-氯烟酸在各种溶剂中的固液平衡行为的研究有助于理解其溶解度和热力学性质,这对于其在不同介质中的应用至关重要(Guo et al., 2021)。

7. 生物医学成像

6-叠氮烟酸及其类似物,与5-氨基-6-氯烟酸结构相关,被用作生物医学成像中锝的双功能螯合剂。这对于提高放射标记的生物共轭物的效率和特异性至关重要(Meszaros et al., 2011)。

8. 监测环境暴露

6-氯烟酸被用作指示剂,用于监测环境样本(包括土壤和水)中对杀虫剂伊莫达克洛普的暴露。这有助于了解这类杀虫剂的环境影响和分布(Uroz et al., 2001)。

9. 微生物中的生物转化

某些微生物,如红球菌属Rhodococcus erythropolis,可以将相关化合物(如2-氯-3-氰基吡啶)转化为2-氯烟酸,这是合成杀虫剂和药物的前体(Jin et al., 2011)。

10. 酶促合成

来自Pantoea sp.的酰胺酶已被改造为高效生物合成2-氯烟酸,这是与5-氨基-6-氯烟酸结构相关的化合物,展示了生物催化在生产关键药物中间体方面的潜力(Tang et al., 2018)。

作用机制

Target of Action

Similar compounds such as neonicotinoids are known to target the central nervous system of insects

Mode of Action

It’s worth noting that related compounds, such as neonicotinoids, work by blocking the normal conduction of the central nervous system in insects This leads to paralysis and eventual death of the insect

Biochemical Pathways

Related compounds like imidacloprid are known to undergo biodegradation through a hydroxylation pathway, resulting in metabolites such as 6-chloronicotinic acid

Pharmacokinetics

A related compound, 4-amino-6-chloronicotinic acid, has been reported to have high gastrointestinal absorption and low skin permeation

Result of Action

Related compounds like neonicotinoids are known to cause paralysis and eventual death in insects by blocking the normal conduction of their central nervous system

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the degradation of related compounds like imidacloprid can be influenced by factors such as pH and temperature

属性

IUPAC Name |

5-amino-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZWNLGHSKAIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)

![4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2463470.png)

![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)

![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2463481.png)